molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine

(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine

Cat. No.: B13138210
M. Wt: 193.24 g/mol
InChI Key: LEAKOHHBRJLAMI-VIFPVBQESA-N
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Description

(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.

    Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄ under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for complex organic synthesis.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.

    1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.

    1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.

Uniqueness

(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine

InChI

InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1

InChI Key

LEAKOHHBRJLAMI-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1=C2C(=CC=C1)OCO2)N

Canonical SMILES

CCCC(C1=C2C(=CC=C1)OCO2)N

Origin of Product

United States

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